molecular formula C8H15NO3 B1681545 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 790633-59-9

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid

Cat. No.: B1681545
CAS No.: 790633-59-9
M. Wt: 173.21 g/mol
InChI Key: SEYCKMQSPUVYEF-ZCFIWIBFSA-N
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Description

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid is a chemical compound known for its role as an antagonist of the gamma-aminobutyric acid type B receptor. This compound has a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol . It is primarily used in scientific research to study the gamma-aminobutyric acid type B receptor and its associated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often customized by specialized chemical synthesis teams .

Industrial Production Methods

Industrial production of this compound is typically carried out by chemical companies with expertise in custom synthesis. These companies employ advanced techniques and equipment to ensure high purity and yield of the compound. The production process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid exerts its effects by binding to the gamma-aminobutyric acid type B receptor and inhibiting its activity. This antagonistic action disrupts the normal signaling pathways mediated by the gamma-aminobutyric acid type B receptor, leading to various physiological effects. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s impact on neurological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid include:

Uniqueness

This compound is unique due to its specific antagonistic action on the gamma-aminobutyric acid type B receptor. This distinct mechanism of action makes it a valuable tool for studying the receptor’s role in various physiological and pathological conditions .

Properties

IUPAC Name

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCKMQSPUVYEF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO[C@@H](CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229518
Record name SCH-50910 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790633-59-9
Record name SCH-50910 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790633599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-50910 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-50910 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WV6113NSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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